Cas no 1153384-12-3 (1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione)

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-(oxan-4-yl)pyrrole-2,5-dione
-
- インチ: 1S/C9H11NO3/c11-8-1-2-9(12)10(8)7-3-5-13-6-4-7/h1-2,7H,3-6H2
- InChIKey: LIYIOWNAWYGSPC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC1)N1C(C=CC1=O)=O
計算された属性
- せいみつぶんしりょう: 181.074
- どういたいしつりょう: 181.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 46.6
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 169-171 °C
- ふってん: 319.3±35.0 °C at 760 mmHg
- フラッシュポイント: 146.9±25.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69595-2.5g |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 2.5g |
$1174.0 | 2023-05-05 | |
Enamine | EN300-69595-5.0g |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 5g |
$1737.0 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10539-5G |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 5g |
¥ 7,873.00 | 2023-03-15 | |
TRC | E589358-100mg |
1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
Enamine | EN300-69595-1.0g |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 1g |
$600.0 | 2023-05-05 | |
Enamine | EN300-69595-10.0g |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 10g |
$2577.0 | 2023-05-05 | |
Aaron | AR01ABJ9-5g |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 5g |
$2414.00 | 2023-12-16 | |
Aaron | AR01ABJ9-250mg |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1153384-12-3 | 95% | 250mg |
$398.00 | 2025-02-10 | |
A2B Chem LLC | AV60025-1g |
1-(Oxan-4-yl)-2,5-dihydro-1h-pyrrole-2,5-dione |
1153384-12-3 | 95% | 1g |
$667.00 | 2024-04-20 | |
A2B Chem LLC | AV60025-5g |
1-(Oxan-4-yl)-2,5-dihydro-1h-pyrrole-2,5-dione |
1153384-12-3 | 95% | 5g |
$1864.00 | 2024-04-20 |
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報
Introduction to 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 1153384-12-3)
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the chemical identifier CAS No. 1153384-12-3, belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its pharmacological properties. The unique arrangement of functional groups within its molecular framework suggests a versatile role in drug discovery and development.
The molecular structure of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione features a pyrrole core substituted with an oxane ring at the 1-position and carbonyl groups at the 2 and 5 positions. This configuration creates a rigid scaffold that may contribute to the compound's stability and reactivity in various chemical reactions. The presence of both oxygen and nitrogen heteroatoms in close proximity offers multiple sites for interaction with biological targets, which is a key consideration in medicinal chemistry.
In recent years, there has been a growing interest in exploring the therapeutic potential of heterocyclic compounds derived from pyrrole and its derivatives. The 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione structure has been investigated for its possible applications in treating various diseases, including neurological disorders and inflammatory conditions. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pathophysiological processes.
One of the most compelling aspects of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is its potential as a scaffold for further chemical modification. Medicinal chemists often leverage such compounds to develop novel analogs with enhanced pharmacological profiles. The oxane ring substitution at the 1-position provides a handle for introducing additional functional groups or side chains, which can fine-tune the compound's bioactivity and selectivity. This flexibility makes it an attractive candidate for structure-based drug design.
The synthesis of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has been reported in several academic publications, with various synthetic routes being explored to optimize yield and purity. Common methodologies involve multi-step organic transformations that construct the pyrrole core and introduce the oxane ring. Advances in synthetic techniques have enabled the preparation of this compound with high precision, facilitating its use in downstream applications such as biological assays and pharmacokinetic studies.
Recent research has highlighted the importance of understanding the metabolic fate of heterocyclic compounds like 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione to ensure their safety and efficacy. Studies have begun to investigate how this compound is processed by enzymes such as cytochrome P450 oxidases and how it interacts with metabolic pathways. These insights are crucial for predicting potential side effects and optimizing dosing regimens in clinical settings.
The pharmacological activity of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has been examined in various preclinical models. Initial findings suggest that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, there is evidence to suggest that this compound could interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as epilepsy or cognitive dysfunction. These findings underscore the need for further investigation into its therapeutic potential.
In conclusion,1-(oxan-4-ylyl)-2,5-dihydro-lH-pyrrole-ZS-dione (CAS No.l IS S3384-lZ-S) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activity. Its development as a lead compound or intermediate in drug discovery efforts holds significant promise for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new insights into its properties,this compound is poised to play an important role in shaping future advancements in medicinal chemistry.
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